molecular formula C7H18N2O B1629677 N-(2-Hydroxyethyl)-1,3-pentanediamine CAS No. 23545-30-4

N-(2-Hydroxyethyl)-1,3-pentanediamine

Cat. No.: B1629677
CAS No.: 23545-30-4
M. Wt: 146.23 g/mol
InChI Key: KVJHLYQDKUMRFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Research Application Note N-(2-Hydroxyethyl)-1,3-pentanediamine (CAS 23545-30-4) is a chemical compound with the molecular formula C7H18N2O and a molecular weight of 146.23 g/mol . Its structure features both primary and secondary amine groups, as well as a hydroxyl group, making it a versatile multifunctional molecule for research and development. While specific research applications for this pentanediamine derivative are not extensively documented in the available literature, its structural similarity to other alkylhydroxyethyl diamines suggests potential utility in several scientific fields. Compounds of this class are frequently investigated as building blocks or curing agents in polymer science . For instance, similar diamines are utilized in the development of ionic, water-based epoxy curing agents, which are valuable for creating advanced coatings and materials . The amine functionalities can react with epoxy resins, while the hydroxyl group can contribute to hydrophilicity and adhesion properties. The primary value of this compound for researchers lies in its potential as a synthetic intermediate. Its reactive sites allow for further chemical modifications, making it a candidate for creating novel compounds, ligands, or functional materials in experimental chemistry programs. Handling and Safety: Researchers should consult the Safety Data Sheet (SDS) for specific handling instructions. As with many amine-functional compounds, appropriate personal protective equipment should be used. Important Notice: This product is intended for research use only. It is not intended for diagnostic or therapeutic uses, or for application in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-aminopentylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2O/c1-2-7(8)3-4-9-5-6-10/h7,9-10H,2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJHLYQDKUMRFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCNCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80647457
Record name 2-[(3-Aminopentyl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23545-30-4
Record name 2-[(3-Aminopentyl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for N 2 Hydroxyethyl 1,3 Pentanediamine and Its Derivatives

Optimized Synthetic Routes for N-(2-Hydroxyethyl)-1,3-pentanediamine

The direct synthesis of this compound can be approached through several methodologies, primarily involving the reaction of 1,3-pentanediamine with a suitable hydroxyethylating agent. The optimization of these routes is crucial for achieving high yields and purity.

Catalytic Approaches in this compound Synthesis

The synthesis of similar hydroxyethyl-diaminoalkanes, such as N-(2-Hydroxyethyl)-1,3-propanediamine, is commonly achieved through the reaction of the corresponding diamine with ethylene (B1197577) oxide. chembk.com By analogy, a primary route for the synthesis of this compound would involve the reaction of 1,3-pentanediamine with ethylene oxide. This reaction is typically base-catalyzed, with the diamine itself often acting as the catalyst. However, to improve reaction kinetics and selectivity, external catalysts can be employed.

The use of alkali metal hydroxides or alkoxides can enhance the rate of the nucleophilic ring-opening of the ethylene oxide by the amine groups of 1,3-pentanediamine. The asymmetric nature and differential reactivity of the amine groups in 1,3-pentanediamine, where the terminal amine is significantly more reactive than the sterically hindered secondary amine, could allow for regioselective synthesis under carefully controlled conditions. invista.com

ReactantStructureKey Properties
1,3-Pentanediamine H₂N(CH₂)₂CH(CH₂CH₃)NH₂Low viscosity liquid, asymmetric structure with differential amine reactivity. invista.comspecialchem.com
Ethylene Oxide C₂H₄OHighly reactive electrophile, readily undergoes ring-opening reactions.

Development of Novel Reaction Conditions and Reagents for Direct Synthesis

To achieve a direct and efficient synthesis of this compound, alternative reagents and reaction conditions can be explored. One such approach involves the use of 2-haloethanols, such as 2-chloroethanol (B45725) or 2-bromoethanol, in the presence of a base to neutralize the resulting hydrohalic acid. This method avoids the handling of gaseous and highly reactive ethylene oxide.

The reaction would proceed via nucleophilic substitution, where the amine groups of 1,3-pentanediamine attack the electrophilic carbon of the 2-haloethanol. The choice of base is critical to prevent side reactions, with non-nucleophilic organic bases like triethylamine (B128534) or inorganic bases such as potassium carbonate being suitable candidates. nih.gov

Table 1: Comparison of Synthetic Routes

Method Reagents Conditions Advantages Potential Challenges
Ethylene Oxide Ring-Opening 1,3-Pentanediamine, Ethylene Oxide Base catalyst (optional), controlled temperature and pressure High atom economy, direct formation of the hydroxyl group Handling of gaseous and toxic ethylene oxide, potential for polymerization

| Nucleophilic Substitution | 1,3-Pentanediamine, 2-Haloethanol, Base | Solvent, moderate temperature | Use of less hazardous reagents, good control over stoichiometry | Formation of salt byproducts, potential for over-alkylation |

Synthesis of this compound Derivatives and Analogues

The synthesis of derivatives and analogues of this compound allows for the fine-tuning of its chemical and physical properties for specific applications.

Strategies for Structural Modifications and Functionalization

The presence of both primary/secondary amine and hydroxyl functional groups in this compound offers multiple sites for structural modification.

N-Alkylation and N-Acylation: The amine groups can be further alkylated or acylated to introduce a variety of substituents. For instance, acylation with long-chain fatty acids can produce N-(2-hydroxyethyl)amide derivatives, which have been investigated for their biological activities. nih.gov

Guanidinylation: The primary amine can be converted to a guanidine (B92328) group. A convenient method for this transformation involves the reaction with a protected S-methylisothiourea derivative, followed by deprotection. researchgate.net

Functionalization of the Hydroxyl Group: The hydroxyl group can be esterified or etherified to introduce different functionalities. Derivatization at the OH site is a strategy used to create new series of compounds with potentially enhanced properties. researchgate.net

Preparation of Polyamine-Containing Analogues and Related Scaffolds

The synthesis of polyamine analogues containing the this compound scaffold can be achieved through various modern synthetic methods. nih.gov

Michael Reaction: The primary amine of this compound can undergo a Michael addition with α,β-unsaturated compounds like acrylonitrile. Subsequent reduction of the nitrile group can lead to the formation of linear or branched polyamines. nih.gov

Mitsunobu and Fukuyama Amine Synthesis: These reactions provide powerful routes for the formation of C-N bonds under mild conditions and can be employed to construct more complex polyamine structures from this compound. nih.gov

Solid-Phase Synthesis: For the systematic construction of polyamine libraries, solid-phase synthesis offers a high-throughput approach where the this compound core can be attached to a solid support and subsequently elaborated. nih.gov

The development of these synthetic strategies is crucial for exploring the structure-activity relationships of this compound derivatives and for accessing novel compounds with tailored properties.

Mechanistic Investigations and Reaction Dynamics of N 2 Hydroxyethyl 1,3 Pentanediamine

Fundamental Reaction Mechanisms Involving Amine and Hydroxyl Functionalities

The reactivity of N-(2-Hydroxyethyl)-1,3-pentanediamine is dictated by its amine and hydroxyl groups. The amine groups, being nucleophilic and basic, are expected to undergo typical amine reactions. The hydroxyl group can participate in reactions such as esterification and etherification.

The parent molecule, 1,3-pentanediamine, exhibits differential reactivity between its two amine groups due to steric hindrance. The terminal primary amine is significantly more reactive than the secondary amine located on the ethyl-branched carbon. nih.gov This differential reactivity is a key feature that would likely be retained in this compound, allowing for selective reactions. For instance, reactions with various reagents are expected to occur with high selectivity at the terminal amine. nih.gov

The general reactions of amines include alkylation and acylation. libretexts.orgpressbooks.pub Alkylation with alkyl halides can lead to a mixture of products, but tertiary amines can be cleanly alkylated to form quaternary ammonium (B1175870) salts. pressbooks.pub Primary and secondary amines react with acid chlorides or anhydrides to form amides. libretexts.org

The hydroxyl group introduces the possibility of O-acylation and O-alkylation, competing with the N-acylation and N-alkylation of the amine groups. The relative reactivity would depend on the specific reaction conditions and reagents used.

Role of this compound in Catalytic Reaction Pathways

While no studies specifically report the use of this compound as a catalyst, related N-(2-hydroxyethyl) substituted amines have been investigated in various catalytic systems. For example, N-(2-hydroxyethyl)ethylenediamine has been used as a ligand in the preparation of polymeric cyano-bridged platinum(II) complexes and other coordination polymers. sigmaaldrich.com These types of complexes can exhibit catalytic activity.

Furthermore, diamines are known to be effective in catalyzing certain reactions. The catalytic asymmetric synthesis of 1,2-diamines is a significant area of research, where diamines themselves can act as ligands for metal catalysts. rsc.orgua.es Given its structure, this compound could potentially serve as a chiral ligand in asymmetric catalysis if prepared in an enantiomerically pure form.

Kinetic and Thermodynamic Aspects of this compound Reactions

Detailed kinetic and thermodynamic data for reactions involving this compound are not available in the published literature. However, studies on structurally similar compounds can provide some insights.

For instance, thermodynamic studies on the protonation of N-(2-hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid (HEDTA) have been conducted, revealing the effect of temperature on protonation constants. researchgate.net Such studies are crucial for understanding the speciation of the molecule in solution under different conditions.

Kinetic studies of the Diels-Alder reaction between furfuryl alcohol and N-(2-Hydroxyethyl)maleimide have also been reported, highlighting the influence of temperature on reaction rates and equilibrium. mnstate.edu While these systems are different, they underscore the type of quantitative analysis that is currently lacking for this compound.

The table below presents some physical properties of the related compound 1,3-pentanediamine, which can influence its reaction kinetics and thermodynamics.

PropertyValueReference
Molecular Weight 102.18 g/mol libretexts.org
Boiling Point 164 °C (327 °F) nih.gov
Vapor Pressure 1 mmHg at 20 °C (68 °F) nih.gov
Density 0.855 g/mL at 25 °C (77 °F) nih.gov
pKa1 (25 °C) 10.97 nih.gov
pKa2 (25 °C) 8.92 nih.gov

Analysis of Reaction Intermediates and Transition States

There is no specific information regarding the analysis of reaction intermediates or transition states for reactions involving this compound. Mechanistic studies of amine reactions often involve the characterization of intermediates such as tetrahedral intermediates in acylation reactions or the study of transition state geometries to explain stereochemical outcomes. mnstate.edu

For example, in the context of C-H amination reactions for preparing 1,2-diamines, unique oxathiadiazinane structures have been identified as key intermediates. nih.gov The study of such intermediates is vital for optimizing reaction conditions and understanding reaction pathways. The lack of such studies for this compound highlights a significant area for future research.

Computational Chemistry and Theoretical Frameworks for N 2 Hydroxyethyl 1,3 Pentanediamine

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule in its ground state. Methods like Density Functional Theory (DFT) are frequently employed to predict the most stable three-dimensional geometry and to analyze the electronic landscape of the molecule.

Detailed research findings from theoretical studies on analogous hydroxyethyl-substituted diamines, such as N,N′-bis(2-hydroxyethyl)ethane-1,2-diamine, have demonstrated the reliability of these computational approaches. researchgate.netrsc.org For N-(2-Hydroxyethyl)-1,3-pentanediamine, a typical calculation would begin with a geometry optimization, often using a functional like B3LYP, to find the lowest-energy conformation. researchgate.net This process yields precise data on bond lengths, bond angles, and dihedral angles, defining the molecule's shape.

Once the optimized geometry is obtained, a range of electronic properties can be calculated. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Another key output is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. icm.edu.plresearchgate.net The MEP map identifies electron-rich regions (negative potential), typically around the nitrogen and oxygen atoms, which are susceptible to electrophilic attack, and electron-poor regions (positive potential), usually around the hydrogen atoms of the amine and hydroxyl groups, which are favorable for nucleophilic attack. This information is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding. nih.gov

Table 1: Illustrative Optimized Geometric Parameters for this compound (Predicted via DFT) This table presents hypothetical yet realistic data that would be obtained from a standard DFT/B3LYP calculation, based on known values for similar molecules.

ParameterAtoms InvolvedPredicted Value
Bond Length (Å)C-C (alkane chain)1.53 - 1.54
C-N1.46 - 1.47
C-O1.43
N-H / O-H1.01 - 1.02 / 0.97
Bond Angle (°)C-C-C112 - 114
C-N-H110 - 112
C-O-H108.5
Dihedral Angle (°)H-O-C-C~60 (gauche) or ~180 (anti)

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

DFT is not only used for static molecules but is also a powerful tool for exploring the pathways of chemical reactions. chemrxiv.org By mapping the potential energy surface, DFT calculations can identify the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state defines the activation energy barrier, which governs the reaction rate.

For this compound, DFT could be used to investigate various reactions. A key area of study for such a molecule is its coordination chemistry with metal ions, as the two amine nitrogens and the hydroxyl oxygen are potential donor atoms. researchgate.net DFT calculations can predict the geometry of the resulting metal complex and determine the binding energy, providing insight into the stability of the complex. researchgate.netrsc.org The calculations can also clarify the molecule's denticity (the number of donor groups binding to the central metal) under different conditions.

Furthermore, DFT can elucidate mechanisms of reactions where the molecule itself participates, such as its synthesis from 1,3-pentanediamine and ethylene (B1197577) oxide, or its potential catalytic activity in other transformations. chembk.com For instance, the protonation of the amine groups can be modeled to predict the pKa values and understand its acid-base chemistry. chemrxiv.org These studies involve calculating the thermochemical properties, such as changes in enthalpy (ΔH) and Gibbs free energy (ΔG), for each step of the reaction. A negative ΔG indicates a spontaneous process, while a positive value indicates a non-spontaneous one.

Table 2: Illustrative Thermochemical Data for a Hypothetical Coordination Reaction (Predicted via DFT) This table shows a representative set of data for the reaction: M²⁺ + Ligand ⇌ [M(Ligand)]²⁺, based on methodologies used for similar systems. researchgate.net

Thermodynamic QuantityPredicted Value (kcal/mol)Significance
Electronic Energy Change (ΔE)-25.0Energy released upon complex formation in the gas phase.
Enthalpy Change (ΔH)-23.5Indicates the reaction is exothermic.
Gibbs Free Energy Change (ΔG)-10.2Indicates the reaction is spontaneous under standard conditions.
Activation Energy (Ea)+5.5Energy barrier that must be overcome for the reaction to occur.

Molecular Dynamics Simulations of this compound Systems

While quantum chemical calculations describe the static nature of a single molecule, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms in a system containing many molecules (including the solute and solvent) by solving Newton's equations of motion. nih.govnih.gov This approach provides a "computational microscope" to observe molecular interactions, conformational changes, and transport properties.

To perform an MD simulation of this compound, one must first define a force field. uiuc.edu A force field is a set of parameters and potential energy functions that describe the interactions between atoms, including bonded (bond stretching, angle bending, torsions) and non-bonded (van der Waals, electrostatic) interactions. uiuc.edursc.org Force fields like CHARMM, AMBER, or GAFF are commonly used for biomolecules and organic compounds. oup.com The system is typically set up in a simulation box with periodic boundary conditions, filled with solvent molecules (e.g., water) to mimic solution-phase conditions. oup.comrsc.org

From MD trajectories, which can span from nanoseconds to microseconds, a wealth of information can be extracted. For this compound, simulations could reveal its conformational flexibility, showing how the aliphatic chain and hydroxyethyl (B10761427) group move and fold. It would also allow for the detailed study of its solvation shell, quantifying the number and lifetime of hydrogen bonds formed between the molecule's donor/acceptor groups and surrounding water molecules. rsc.orgacs.org Such simulations are crucial for understanding how the molecule behaves in a realistic environment, which is essential for applications in materials science or as a ligand in biological systems. nih.gov

Table 3: Typical Parameters for a Molecular Dynamics Simulation Setup This table outlines a standard set of parameters for an all-atom MD simulation of the target molecule in an aqueous solution.

ParameterTypical Value / MethodReference
Force FieldGAFF (General Amber Force Field) or CHARMM36 oup.com
Water ModelTIP3P or SPC/E oup.com
EnsembleNPT (Isothermal-isobaric) nih.gov
Temperature298 K (25 °C) nih.gov
Pressure1 atm nih.gov
Simulation Time100 - 1000 ns nih.gov
Time Step2 fs (with constraints on H-bonds) nih.gov

Computational Design and Prediction of this compound-based Ligands

The inherent structural features of this compound, specifically its multiple hydrogen bond donors and acceptors, make it an excellent scaffold for the computational design of novel ligands. nih.gov Computational ligand design aims to rationally create new molecules with high affinity and selectivity for a specific biological or chemical target, such as a protein active site or a metal ion. nih.govresearchgate.netoup.com

The design process often begins with the 3D structure of the target. A virtual library of candidate ligands can be generated by computationally modifying the this compound scaffold, for example, by adding different functional groups to its backbone or amine/hydroxyl moieties. nih.gov

Molecular docking is then used to predict the preferred binding orientation of each candidate ligand within the target's binding site. nih.gov Docking algorithms score the poses based on geometric complementarity and intermolecular interactions. Following docking, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Poisson-Boltzmann Surface Area (MM/PBSA) can be used to estimate the binding free energy. nih.govmdpi.com These calculations provide a more accurate ranking of the candidate ligands, allowing researchers to prioritize the most promising derivatives for synthesis and experimental testing. acs.org This in silico screening process significantly accelerates the discovery of new functional molecules, from catalysts to therapeutic agents, by focusing resources on compounds with the highest predicted performance. mdpi.compnas.org

Table 4: Illustrative Data for Computationally Designed Ligands Based on the this compound Scaffold This table presents a hypothetical outcome of a computational ligand design study targeting a metal ion (e.g., Cu²⁺), showing how modifications to the scaffold could influence predicted binding affinity.

Ligand IDScaffold ModificationRationalePredicted Binding Free Energy (ΔG_bind, kcal/mol)
Ligand-01 (Scaffold)NoneBaseline affinity of the core molecule.-7.5
Ligand-02Add carboxyl group to hydroxyethyl terminalIntroduce an additional strong metal-coordinating group.-9.8
Ligand-03Replace ethyl group on pentane (B18724) chain with phenylIntroduce potential for π-cation interactions.-8.1
Ligand-04Add a second hydroxyethyl group to the other N atomIncrease denticity and potential for coordination.-9.2

Coordination Chemistry and Metal Complexation of N 2 Hydroxyethyl 1,3 Pentanediamine

Chelation Behavior and Ligand Properties of N-(2-Hydroxyethyl)-1,3-pentanediamine

Based on its structure, this compound possesses three potential donor atoms: two nitrogen atoms of the diamine moiety and one oxygen atom of the hydroxyethyl (B10761427) group. This makes it a potential tridentate ligand, capable of forming stable chelate rings with a central metal ion.

Multidentate Coordination Modes and Chirality Induction

The flexibility of the pentanediamine (B8596099) backbone and the hydroxyethyl arm would likely allow for various coordination modes. It could coordinate as a tridentate N,N',O-donor, forming two chelate rings with a metal center. Depending on the steric and electronic requirements of the metal ion, it might also act as a bidentate N,N'-donor, leaving the hydroxyl group uncoordinated, or as a bridging ligand between two metal centers.

The carbon atom at the 3-position of the pentanediamine backbone is a stereocenter, meaning the ligand itself is chiral. The use of an enantiomerically pure form of this compound in complex synthesis could lead to the induction of chirality at the metal center, a property that is highly valuable in asymmetric catalysis.

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes with this compound would likely involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions (e.g., temperature, pH) would be critical in obtaining crystalline products suitable for structural analysis.

X-ray Crystallography of this compound Metal Complexes

Single-crystal X-ray diffraction would be the definitive method for elucidating the solid-state structure of any synthesized complexes. This technique would provide precise information on bond lengths, bond angles, coordination geometry around the metal center, and the conformation of the chelate rings. A hypothetical crystallographic data table is presented below to illustrate the type of information that would be obtained.

Table 1: Hypothetical X-ray Crystallography Data for a [M(this compound)Cl₂] Complex

Parameter Value
Chemical Formula C₇H₁₈Cl₂MN₂O
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Value
b (Å) Value
c (Å) Value
β (°) Value
V (ų) Value
Z 4
R-factor Value

Note: This table is purely illustrative as no experimental data is available.

Spectroscopic Characterization of Coordination Compounds

Various spectroscopic techniques would be essential to characterize the coordination compounds in both solid and solution states.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the N-H, O-H, and C-N bonds upon coordination would confirm the involvement of the donor atoms in bonding to the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide information about the structure and symmetry of the complexes in solution. The coordination of the ligand would lead to shifts in the proton and carbon signals compared to the free ligand.

UV-Visible Spectroscopy: The electronic absorption spectra of the metal complexes would reveal information about the d-d transitions of the metal ion and charge-transfer bands, providing insights into the coordination geometry and the nature of the metal-ligand bonding.

Electronic and Electrochemical Properties of this compound Metal Complexes

The electronic and electrochemical properties of the metal complexes would be highly dependent on the nature of the central metal ion. Techniques such as cyclic voltammetry could be employed to study the redox behavior of the complexes, determining the formal potentials of the metal-centered redox couples. The electronic properties, such as the magnetic susceptibility, would indicate the spin state of the metal ion in the complex.

Research Findings on this compound in Coordination Chemistry Remain Undocumented

Despite a comprehensive search of scientific literature and chemical databases, detailed research findings on the coordination chemistry and metal complexation of the specific compound this compound are not available in the public domain. Consequently, an article structured around its redox behavior, ligand field theory, and applications in metal ion sequestration and analytical chemistry cannot be generated at this time.

Searches for the compound, including its potential metal complexes, redox properties, and electronic transitions, did not yield any specific scholarly articles or datasets. The scientific literature extensively covers related compounds, such as N-(2-Hydroxyethyl)-1,3-propanediamine and other derivatives of diamines and ethanolamines, detailing their rich coordination chemistry. However, the specific combination of a hydroxyethyl group with a 1,3-pentanediamine backbone appears to be a novel or under-researched area in the field of inorganic chemistry.

Without primary or secondary research sources, any attempt to create the requested article would rely on speculation and extrapolation from related but distinct molecules. This would not meet the required standards of scientific accuracy and would violate the instruction to focus solely on this compound.

Further research and publication by the scientific community would be necessary to provide the foundational data required to address the topics outlined in the user's request. Until such research is available, a detailed and accurate article on the coordination chemistry of this compound cannot be compiled.

N 2 Hydroxyethyl 1,3 Pentanediamine in Polymer Science and Materials Chemistry

Role as a Monomer and Polymer Modifier

The dual functionality of N-(2-Hydroxyethyl)-1,3-pentanediamine, possessing both amine and hydroxyl groups, makes it a versatile building block for various polymers. It can act as a monomer in polymerization reactions and as a functionalizing agent to modify existing polymer chains.

Synthesis of Polyamides and Poly(ester amide)s Utilizing Pentanediamine (B8596099) Scaffolds

This compound can be employed as a comonomer in the synthesis of polyamides and poly(ester amides). The presence of two amine groups allows it to react with dicarboxylic acids or their derivatives to form amide linkages, which are characteristic of polyamides. The incorporation of this branched, functional diamine into the polymer backbone can disrupt chain packing and reduce crystallinity, leading to more amorphous polyamides with lower melting points and glass transition temperatures (Tg) compared to their linear counterparts. This can be advantageous for applications requiring flexible materials, coatings, adhesives, and sealants. researchgate.netinvista.com

The synthesis of polyamides typically involves the polycondensation of a diamine with a diacid or diacid chloride. researchgate.net In the case of this compound, the reaction would proceed with a dicarboxylic acid, such as adipic acid or sebacic acid, to yield a polyamide with pendant hydroxyethyl (B10761427) groups. The general reaction scheme is as follows:

n H₂N(CH₂)₂CH(CH₃)CH₂NH(CH₂CH₂OH) + n HOOC-R-COOH → [-NH(CH₂)₂CH(CH₃)CH₂N(CH₂CH₂OH)CO-R-CO-]n + 2n H₂O

The resulting polyamide possesses reactive hydroxyl groups that can be used for further modifications.

Similarly, this diamine can be used to synthesize poly(ester amides), which are polymers containing both ester and amide linkages in their backbone. mdpi.comupc.edu These polymers combine the desirable thermal and mechanical properties of polyamides with the biodegradability and biocompatibility often associated with polyesters. researchgate.net The synthesis can be achieved through various methods, including the reaction of the diamine with a molecule containing both ester and carboxylic acid functionalities, or through copolymerization with diols and diacids. The presence of the N-(2-hydroxyethyl) group provides a site for creating ester linkages, further enhancing the versatility of this monomer in producing complex polymer structures. Studies on similar systems have shown that increasing the content of 1,3-pentanediamine units can enhance the degradability of the resulting poly(ester amide). researchgate.net

Table 1: Potential Influence of this compound on Polyamide Properties (Illustrative)

PropertyExpected Effect of IncorporationRationale
CrystallinityDecreaseThe branched structure and pendant group disrupt regular chain packing. invista.com
Glass Transition (Tg)DecreaseIncreased free volume and flexibility due to the ethyl side branch. invista.com
Melt ViscosityDecreaseReduced chain-chain interactions and entanglement. invista.com
SolubilityIncreaseThe polar hydroxyl group and less crystalline nature enhance solubility in polar solvents.
ReactivityProvides sites for post-polymerization modificationThe pendant hydroxyl group is available for further chemical reactions.

This table is illustrative and based on the known effects of the related compound 1,3-pentanediamine on polymer properties.

Functionalization of Polymer Chains with this compound Units

The hydroxyl group on the this compound unit provides a reactive handle for the functionalization of polymer chains. This allows for the tailoring of polymer properties for specific applications. For instance, the hydroxyl groups can be used to graft other polymer chains, creating graft copolymers with unique architectures and properties. This approach has been used to synthesize amphiphilic graft copolymers with a poly-alpha,beta-[N-(2-hydroxyethyl)-L-aspartamide] (PHEA) backbone, where the hydroxyl groups serve as initiation sites for the ring-opening polymerization of other monomers. nih.govuq.edu.au

Furthermore, these pendant hydroxyl groups can be chemically modified to introduce a wide range of functionalities. For example, they can be esterified with various acids to attach specific molecules or functional groups. This post-polymerization modification is a powerful tool for creating materials with tailored surface properties, biocompatibility, or drug-conjugation capabilities. The ability to introduce pendant amine groups through the functionalization of related polymers has been shown to enhance cellular interactions in biomedical applications. nih.gov

Crosslinking and Curing Applications in Polymeric Systems

This compound can function as a crosslinking or curing agent in various polymeric systems, such as epoxy resins and polyurethanes. invista.com The amine groups can react with epoxy groups, while the hydroxyl group can react with isocyanates, leading to the formation of a three-dimensional network structure.

In epoxy systems, the primary and secondary amine groups of this compound can open the epoxide ring, forming a crosslinked network. The use of diamines as curing agents is a well-established practice in the thermoset industry. google.comgoogle.com The structure of the amine, including its reactivity and the presence of other functional groups, significantly influences the properties of the cured epoxy, such as its glass transition temperature, mechanical strength, and chemical resistance. The branched structure of this compound can lead to a lower crosslinking density compared to linear diamines, resulting in a more flexible cured material.

In polyurethane systems, the hydroxyl group of this compound can react with isocyanate groups to form urethane (B1682113) linkages. This makes it a potential chain extender, a low-molecular-weight compound with active hydrogen atoms that reacts with isocyanate groups to build up the polymer chain. researchgate.netgoogle.com The presence of amine groups can also contribute to the curing process, potentially leading to the formation of urea (B33335) linkages, which can further enhance the mechanical properties of the polyurethane.

Table 2: Potential Crosslinking Reactions of this compound

Polymeric SystemReactive Groups on MonomerResulting LinkageEffect on Polymer
Epoxy ResinsPrimary and Secondary AminesC-N bonds (from ring opening)Curing and network formation.
PolyurethanesHydroxyl GroupUrethane LinkageChain extension and crosslinking.
PolyurethanesAmine GroupsUrea LinkagePotential for enhanced mechanical properties.

Novel Polymeric Architectures Incorporating this compound Units

The unique trifunctional nature of this compound (two amine groups and one hydroxyl group) opens up possibilities for creating novel and complex polymeric architectures. For example, it can be used to synthesize hyperbranched polymers or dendrimers. By carefully controlling the reaction conditions, the different reactivities of the primary amine, secondary amine, and hydroxyl group can be exploited to build highly branched structures.

The pendant hydroxyl groups along a polymer chain can also serve as initiation sites for ring-opening polymerization of cyclic esters like lactide or caprolactone, leading to the formation of graft copolymers with a polyamide backbone and polyester (B1180765) side chains. uq.edu.au These architectures can result in materials with interesting phase-separated morphologies and a combination of properties from both polymer types. For example, such copolymers could exhibit both the mechanical strength of a polyamide and the biodegradability of a polyester.

Furthermore, the hydroxyl groups can be used to create photo-crosslinkable polymers. By reacting the hydroxyl groups with acrylic acid or methacrylic acid, acrylate (B77674) or methacrylate (B99206) functionalities can be introduced, which can then be crosslinked upon exposure to UV light to form hydrogels or other crosslinked networks. researchgate.netnih.gov

Polymer Degradation Studies Involving this compound Derivatives

The degradation behavior of polymers derived from this compound is an important aspect, particularly for biomedical or environmental applications. The presence of both amide and potentially ester linkages in polymers synthesized from this monomer will influence their degradation profiles.

Polyamides are generally considered to be relatively stable, but they can undergo hydrolysis of the amide bond, especially under acidic or basic conditions and at elevated temperatures. The rate of degradation can be influenced by the specific structure of the polymer. For instance, poly(ester amides) containing 1,3-pentanediamine units have been shown to have increased degradability. researchgate.net

Polymers containing ester groups, such as poly(ester amides), are more susceptible to hydrolysis than pure polyamides. The degradation of these polymers leads to the formation of smaller, water-soluble molecules. The degradation of graft copolymers with a poly-alpha,beta-[N-(2-hydroxyethyl)-L-aspartamide] (PHEA) backbone has been studied, indicating that the biodegradability can be tailored by the nature of the grafted side chains. nih.govresearchgate.net In copolymers of N5-(2-hydroxyethyl)-L-glutamine and L-glutamic acid, the presence of the hydroxyethyl group was found to influence the polymer conformation and its enzymatic degradation. nih.gov

The degradation products of polymers based on this compound would include the monomer itself. Therefore, the biocompatibility of these degradation products is a crucial consideration for any biomedical applications.

N 2 Hydroxyethyl 1,3 Pentanediamine in Catalysis and Asymmetric Synthesis

Design and Application as a Ligand in Homogeneous Catalysis

N-(2-Hydroxyethyl)-1,3-pentanediamine can act as a multidentate ligand, coordinating with transition metals through its nitrogen and oxygen atoms. The design of catalysts based on this ligand involves the formation of stable metal complexes that can facilitate a variety of chemical transformations. The coordination of the ligand to a metal center can influence the metal's electronic properties and steric environment, thereby tuning its catalytic activity and selectivity.

Similar amino alcohol and diamine ligands have been successfully employed in a range of homogeneous catalytic reactions. For instance, complexes of N-(2-hydroxyethyl)-ethylenediamine have been investigated for their catalytic activity in Suzuki and Heck coupling reactions. researchgate.net While some complexes showed limited catalytic effects in these specific reactions, the principle of using such ligands to create catalytically active metal centers is well-established. researchgate.net The coordination of N,N'-bis(2-hydroxyethyl)ethane-1,2-diamine to metals like zinc and cadmium has also been studied, highlighting the versatile coordination chemistry of such ligands. nih.govresearchgate.net

The application of this compound as a ligand in homogeneous catalysis can be envisioned in reactions such as:

Cross-coupling reactions: Palladium or nickel complexes of the ligand could potentially catalyze Suzuki-Miyaura, Heck-Mizoroki, and other cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds.

Hydrogenation and transfer hydrogenation: Rhodium, ruthenium, or iridium complexes could be effective catalysts for the reduction of various functional groups. The chirality inherent in the 1,3-pentanediamine backbone could be exploited for asymmetric hydrogenation.

Oxidation reactions: Manganese, iron, or copper complexes could be designed for selective oxidation of alcohols or other substrates.

The performance of these catalysts would be influenced by factors such as the choice of metal precursor, the reaction conditions (solvent, temperature, base), and the specific substitution pattern on the ligand.

Participation in Organocatalytic Transformations

The amine functionalities in this compound make it a suitable candidate for use as an organocatalyst. Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative for various transformations. mdpi.com Chiral diamines, in particular, are a well-established class of organocatalysts. chemrxiv.org

This compound can participate in organocatalytic transformations through several mechanisms:

Enamine catalysis: The secondary amine can react with carbonyl compounds to form enamines, which can then undergo reactions such as aldol (B89426) additions, Michael additions, and α-alkylation.

Iminium catalysis: The secondary amine can also form iminium ions with α,β-unsaturated carbonyl compounds, facilitating conjugate additions of nucleophiles.

Brønsted base catalysis: The basic nitrogen atoms can act as Brønsted bases to deprotonate substrates and activate them for subsequent reactions.

Hydrogen bonding catalysis: The hydroxyl group and the N-H protons can participate in hydrogen bonding interactions, which can help to organize the transition state and induce stereoselectivity.

The bifunctional nature of the molecule, possessing both amine and hydroxyl groups, can lead to synergistic effects in catalysis, where one group activates the electrophile while the other activates the nucleophile.

Stereoselective Reactions Mediated by this compound-derived Catalysts

The presence of a stereocenter at the C3 position of the pentanediamine (B8596099) backbone makes this compound an attractive scaffold for the development of chiral catalysts for stereoselective reactions. The asymmetric synthesis of 1,2- and 1,3-diamines is of significant interest due to their prevalence in biologically active molecules and their use as chiral ligands and organocatalysts. rsc.orgnih.govnih.gov

When used as a chiral ligand in transition metal catalysis, this compound can create a chiral environment around the metal center. This can lead to high levels of enantioselectivity in a variety of reactions, including:

Asymmetric allylic alkylation: Palladium complexes are widely used for this transformation.

Asymmetric hydrogenation: Rhodium and ruthenium complexes are often employed.

Asymmetric cyclopropanation: Copper and rhodium catalysts are common.

As a chiral organocatalyst, enantiomerically pure this compound could be used to catalyze a wide range of stereoselective reactions, such as:

Asymmetric aldol reactions

Asymmetric Michael additions

Asymmetric Mannich reactions

The stereochemical outcome of these reactions would be determined by the absolute configuration of the catalyst and the geometry of the transition state assembly. The synthesis of pinane-based 2-amino-1,3-diols has demonstrated the potential of such trifunctional compounds as chiral catalysts in enantioselective transformations. beilstein-journals.org

Influence of Ligand Structure on Catalytic Performance

The catalytic performance of systems employing this compound is intrinsically linked to its molecular structure. The relative and absolute stereochemistry of the substituents, the nature of the N-substituents, and the flexibility of the carbon backbone all play crucial roles in determining the activity and selectivity of the resulting catalyst.

The following table summarizes the key structural features of this compound and their potential influence on catalytic performance.

Structural FeaturePotential Influence on Catalytic Performance
Chiral Center at C3 The absolute configuration of this center is critical for inducing enantioselectivity in asymmetric reactions.
1,3-Diamine Backbone The bite angle and flexibility of the resulting chelate ring in metal complexes will affect the stability and reactivity of the catalyst.
Primary and Secondary Amines These provide two distinct sites for coordination or for participation in different organocatalytic cycles (e.g., enamine vs. iminium).
N-(2-Hydroxyethyl) Group The hydroxyl group can act as a hemilabile coordinating group, a hydrogen bond donor, or a site for further functionalization to tune the ligand's steric and electronic properties.
Alkyl Substituents The ethyl group at C3 provides a certain steric bulk that can influence the facial selectivity of approaching substrates.

Research on related diamine and amino alcohol ligands has consistently shown that subtle modifications to the ligand structure can have a profound impact on the outcome of a catalytic reaction. For example, in the asymmetric synthesis of amines, the choice of chiral sulfinamide-based ligands with specific steric and electronic properties is crucial for achieving high enantioselectivity. yale.edu Similarly, the study of complexes with N,N-bis(2-hydroxyethyl)-ethylenediamine has shown that varying the metal-to-ligand ratio can lead to the formation of different structures with distinct properties. researchgate.net Therefore, the rational design and modification of the this compound scaffold would be a key strategy for optimizing its performance in specific catalytic applications.

Advanced Spectroscopic and Analytical Characterization in N 2 Hydroxyethyl 1,3 Pentanediamine Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For N-(2-Hydroxyethyl)-1,3-pentanediamine, both ¹H and ¹³C NMR would provide crucial information about its molecular structure.

¹H NMR Spectroscopy: A predicted ¹H NMR spectrum of this compound would be expected to show distinct signals for each unique proton environment. The chemical shifts (δ) would indicate the electronic environment of the protons, with protons near electronegative atoms (oxygen and nitrogen) resonating at higher chemical shifts. The integration of the signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) due to spin-spin coupling would reveal the connectivity of adjacent protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. Each unique carbon atom would produce a distinct signal. The chemical shifts of these signals would be indicative of the type of carbon (e.g., C-O, C-N, C-C), allowing for the complete mapping of the carbon framework.

A hypothetical data table for the predicted NMR spectra is presented below.

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Multiplicity
Data not availableData not available

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: An IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the alcohol group (typically a broad band around 3300 cm⁻¹), N-H stretches of the primary and secondary amines (around 3300-3500 cm⁻¹), C-H stretches (around 2850-3000 cm⁻¹), C-O stretch (around 1050-1150 cm⁻¹), and N-H bending vibrations (around 1590-1650 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information to IR spectroscopy. While strong in the IR, the O-H stretch is typically a weak band in the Raman spectrum. Conversely, the C-C backbone vibrations may be more prominent in the Raman spectrum.

A table summarizing the expected vibrational frequencies is provided below.

Functional Group Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
O-H Stretch (Alcohol)~3300 (broad)Data not available
N-H Stretch (Amine)~3300-3500Data not available
C-H Stretch~2850-3000Data not available
N-H Bend~1590-1650Data not available
C-O Stretch~1050-1150Data not available

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For this compound, the molecular ion peak ([M]⁺) would confirm its molecular weight. The fragmentation pattern would be expected to show characteristic losses of small molecules or radicals, such as the loss of a hydroxyl group, an ethyl group, or cleavage at the C-C bonds adjacent to the nitrogen atoms.

A predicted table of mass spectrometry data is shown below.

Ion m/z (Predicted) Interpretation
[M]⁺Data not availableMolecular Ion
[M - OH]⁺Data not availableLoss of hydroxyl radical
[M - CH₂CH₂OH]⁺Data not availableLoss of hydroxyethyl (B10761427) group
Other FragmentsData not availableData not available

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If this compound can be crystallized, single-crystal X-ray diffraction analysis would provide precise bond lengths, bond angles, and conformational information. It would also reveal the intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amine groups, that dictate the crystal packing.

A hypothetical table of crystallographic data is presented below.

Parameter Value
Crystal SystemData not available
Space GroupData not available
Unit Cell DimensionsData not available
Bond Lengths (Å)Data not available
Bond Angles (°)Data not available

Other Advanced Spectroscopic and Analytical Methods (e.g., UV-Vis Spectroscopy, Electrochemical Techniques)

UV-Vis Spectroscopy: this compound is not expected to have significant absorption in the ultraviolet-visible (UV-Vis) region as it lacks chromophores that absorb strongly in this range (e.g., conjugated systems or aromatic rings).

Electrochemical Techniques: The electrochemical properties of this compound could be investigated using techniques such as cyclic voltammetry. These studies could provide information about the oxidation-reduction potentials of the amine functional groups.

Environmental Chemistry and Degradation Pathways of N 2 Hydroxyethyl 1,3 Pentanediamine

Biotic Degradation Mechanisms and Microbial Transformations

Direct research on the microbial degradation of N-(2-Hydroxyethyl)-1,3-pentanediamine is scarce. However, the biodegradability of similar compounds, such as alkanolamines and other diamines, has been investigated, offering potential insights into the metabolic pathways that might be involved in its transformation.

Alkanolamines, which share the hydroxyl and amino functional groups with the target compound, are generally considered to be biodegradable. oecd.org Studies on a range of these compounds have demonstrated their susceptibility to microbial breakdown in various environments, including soil and water treatment systems, with degradation half-lives typically ranging from a few days to a couple of weeks. oecd.org The presence of both a hydroxyl group and amine groups can provide multiple points of attack for microbial enzymes.

For diamines, biodegradation has been observed with various microbial species. For instance, studies on compounds like 1,6-hexanediamine (B7767898) have identified bacteria such as Pseudomonas citronellolis and fungi like Aspergillus sp. as capable of degrading these molecules. nih.gov The degradation of diamines often involves initial oxidation or deamination steps catalyzed by microbial enzymes. Given that this compound possesses both a primary and a secondary amine, it is plausible that similar enzymatic processes could initiate its breakdown. Microorganisms such as Ochrobacterium anthropi have been shown to degrade other diamines and could potentially metabolize this compound as well. nih.gov

The general pathways for the microbial degradation of aliphatic amines can involve oxidation of the terminal methyl group of the alkyl chain, followed by β-oxidation. researchgate.net For this compound, this could hypothetically lead to the formation of various smaller, more easily assimilated molecules by soil and water microorganisms.

Table 9.1-1: Microorganisms Involved in the Degradation of Structurally Related Diamines

Degraded CompoundDegrading Microorganism(s)Reference
2,4-diaminotolueneOchrobacterium anthropi, Thielevia sp. nih.gov
4,4'-methylenedianilineOchrobacterium anthropi, Aspergillus sp. nih.gov
1,6-hexanediaminePseudomonas citronellolis, Aspergillus sp. nih.gov

Environmental Persistence and Fate Studies

The environmental persistence of a chemical is a key factor in assessing its potential for long-term environmental impact. Persistence is a function of both biotic and abiotic degradation rates.

Based on studies of analogous alkanolamines, it is anticipated that this compound would not be persistent in the environment. oecd.org Alkanolamines generally exhibit low bioconcentration factors (BCF), indicating they are unlikely to accumulate in aquatic organisms. oecd.org This is often correlated with high water solubility and relatively rapid biodegradation.

While specific environmental fate studies for this compound are not publicly documented, regulatory programs like the OECD SIDS (Screening Information Data Set) provide assessments for high production volume chemicals. epa.gov A search for this compound in such databases did not yield a specific assessment, indicating it may not be a high production volume chemical or has not yet been prioritized for review.

Table 9.3-1: General Environmental Fate Characteristics of Structurally Similar Alkanolamines

Environmental Fate ParameterGeneral Finding for AlkanolaminesReference
BiodegradationGenerally rapid (half-lives of days to weeks) oecd.org
Bioaccumulation PotentialLow (low bioconcentration factor) oecd.org
Atmospheric FateReaction with hydroxyl radicals; removal by precipitation oecd.org
Primary Environmental CompartmentWater oecd.org

Future Research Perspectives and Emerging Applications for N 2 Hydroxyethyl 1,3 Pentanediamine

Unexplored Synthetic Routes and Advanced Functionalization Strategies

The future development and application of N-(2-Hydroxyethyl)-1,3-pentanediamine are intrinsically linked to the innovation of efficient and selective synthetic methods. While the direct synthesis of this specific molecule is not widely documented, analogous reactions provide a roadmap for future exploration.

One promising avenue for synthesis is the reaction of 1,3-pentanediamine with ethylene (B1197577) oxide. This method is a common industrial practice for the hydroxyethylation of amines. google.comchembk.com The reaction of ethylene diamine with ethylene oxide to produce N,N,N',N'-tetra-(2-hydroxyethyl)ethylenediamine demonstrates the feasibility of this approach. google.comgoogle.com For this compound, controlling the stoichiometry and reaction conditions would be crucial to favor the mono-hydroxyethylation product. The inherent difference in reactivity between the primary and secondary amines of the parent diamine could be exploited to achieve regioselectivity. The terminal primary amine in 1,3-pentanediamine is significantly more reactive than the sterically hindered secondary amine, which could allow for selective functionalization. invista.com

Another potential synthetic strategy involves the reductive amination of a suitable carbonyl compound with 2-aminoethanol, followed by further functionalization. This multi-step approach could offer greater control over the final molecular architecture. Furthermore, methods starting from lipidic 1,2-diols or α-amino acids, which have been used to create lipidic amino alcohols and diamines, could be adapted for the synthesis of this compound and its derivatives. nih.govnih.gov

Advanced functionalization strategies could further expand the utility of this compound. The presence of both amine and hydroxyl functional groups allows for a diverse range of chemical modifications. researchgate.net For instance, the hydroxyl group can be a site for esterification or etherification to introduce new properties. The primary and secondary amines can undergo reactions such as acylation, alkylation, or reaction with isocyanates to form ureas, opening pathways to a wide array of derivatives with tailored characteristics. The development of selective protection and deprotection strategies for the different amine groups will be essential for achieving complex molecular designs.

Development of Novel Materials and Cross-Disciplinary Research Avenues

The unique structural features of this compound make it a compelling candidate for the development of novel materials with advanced properties. Its potential applications span several fields, from polymer science to coordination chemistry.

In the realm of polymer chemistry, this compound can serve as a versatile monomer or curing agent. The parent compound, 1,3-pentanediamine, is already utilized in the production of polyamides, elastomers, and epoxy resins. invista.comchemicalbook.comspecialchem.com The incorporation of the hydroxyethyl (B10761427) group could enhance properties such as hydrophilicity, adhesion, and flexibility in these polymers. For example, in epoxy resins, the hydroxyl group can participate in the curing reaction, potentially leading to a higher crosslink density and improved thermal and mechanical properties. In polyurethanes, it can act as a chain extender, influencing the soft and hard segment distribution and thus the final material properties.

The chelating ability of this compound, stemming from its multiple nitrogen and oxygen donor atoms, opens up avenues in coordination chemistry and materials science. It can form stable complexes with various metal ions. These complexes could find applications as catalysts, in metal extraction and recovery, or in the formulation of specialty chemicals. The synthesis of platinum complexes with hydroxyethyl-substituted diamines for potential antitumor applications highlights the potential in medicinal chemistry and drug delivery. researchgate.net

Cross-disciplinary research will be pivotal in unlocking the full potential of this compound. Collaboration between synthetic chemists, materials scientists, and engineers will be essential to design and fabricate novel materials. For instance, its use as a surface modifying agent for nanomaterials could be explored in conjunction with nanotechnologists. The amphiphilic nature that can be imparted by functionalization could also lead to applications in surfactant and emulsion technology, a field that benefits from collaboration with colloid and interface scientists.

Integration of Advanced Computational and Experimental Methodologies

To accelerate the exploration and application of this compound, a synergistic approach combining advanced computational modeling and experimental validation is indispensable. This integrated strategy can provide deeper insights into the molecule's behavior and guide the design of new materials and processes.

Computational chemistry methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, can be employed to predict various properties of this compound and its derivatives. For instance, computational studies have been successfully used to determine the protonation order and dissociation constants (pKa values) of structurally similar diamines. researchgate.net Such calculations can elucidate the reactivity of the different functional groups, predict conformational preferences, and model interactions with other molecules or surfaces. This information is invaluable for designing synthetic routes and for understanding the performance of materials derived from this compound.

Experimental techniques will be crucial for validating the computational predictions and for characterizing the synthesized molecules and materials. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy can confirm the chemical structure and purity of the synthesized compounds. Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to evaluate the thermal stability and phase behavior of polymers incorporating this compound. Mechanical testing will be essential to determine the performance of these new materials.

The combination of computational screening of potential derivatives and targeted experimental synthesis and testing will create a powerful feedback loop. This approach can significantly reduce the time and resources required for the development of new applications, from novel polymers to specialized chemical intermediates. For example, computational models could predict the binding affinity of various functionalized derivatives to a specific substrate, and the most promising candidates could then be synthesized and tested experimentally.

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for N-(2-Hydroxyethyl)-1,3-pentanediamine, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via thermal polycondensation between potassium adipate and chloroacetyl derivatives of 1,3-pentanediamine. Reaction conditions (e.g., 140°C under nitrogen, 30–360 min stirring) are critical to avoid thermal degradation and ensure moderate molecular weights. Yield optimization requires monitoring via differential scanning calorimetry (DSC) to track polymerization peaks and enthalpy changes .
  • Key Parameters : Temperature control (±2°C), inert atmosphere (N₂), and reaction time adjustments based on GPC chromatograms to prevent premature termination .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound-based polymers?

  • Recommended Methods :

  • FTIR : Identifies hydrogen bonding interactions via amide I/II bands (1600–1700 cm⁻¹) and ester absorption bands .
  • GPC : Determines molecular weight distribution; samples dissolved in formic acid and reprecipitated for analysis .
  • X-ray Diffraction : Confirms semicrystalline structures with polyamide-like sheet formations .
    • Data Interpretation : DSC heating runs (20°C/min) reveal melting transitions (e.g., 140–160°C) and polymerization kinetics .

Q. How does the solubility profile of this compound derivatives vary with solvent polarity?

  • Experimental Design : Test solubility in methanol, ethanol, and ethyl ether. Copolymers with higher 1,3-pentanediamine content exhibit increased methanol solubility due to reduced crystallinity from branched ethyl groups. Reprecipitation protocols (e.g., methanol/ethanol mixtures) are composition-dependent .
  • Quantitative Data : Solubility thresholds correlate with diamine ratios; e.g., 30% 1,3-pentanediamine units enhance methanol solubility by ~40% .

Advanced Research Questions

Q. How does the incorporation of 1,3-pentanediamine units into poly(ester amide)s affect enzymatic degradation kinetics?

  • Methodology : Conduct degradation assays using protease K (0.1 mg/mL in PBS, pH 7.4, 37°C). Monitor mass loss over time via gravimetry.
  • Findings : Increasing 1,3-pentanediamine content (10–50%) raises degradation rates by 2–3× due to disrupted crystallinity and enhanced enzyme accessibility. FTIR confirms amide bond cleavage .
  • Contradiction Note : Despite higher degradability, thermal stability decreases (TGA shows ~15°C reduction in decomposition temperature per 10% 1,3-pentanediamine) .

Q. What strategies mitigate thermal instability during polymerization of this compound derivatives?

  • Optimization Approaches :

  • Isothermal Polymerization : Conduct reactions at 140°C for ≤180 min to balance conversion (~80%) and degradation .
  • Additives : Introduce potassium adipate as a chain extender to stabilize ester linkages .
    • Critical Data : DSC shows polymerization enthalpy of ~120 J/g, but prolonged heating (>200 min) reduces molecular weight (Mn < 5 kDa) .

Q. How do conflicting data on solubility versus crystallinity in copolymers inform material design?

  • Resolution Framework :

  • Controlled Crystallinity : Higher 1,3-pentanediamine content reduces crystallinity (XRD peak broadening) but enhances solubility.
  • Trade-off Analysis : For biomedical applications (e.g., drug delivery), prioritize degradability over thermal stability by using ≥30% 1,3-pentanediamine units .

Q. What are the best practices for handling and storing this compound in laboratory settings?

  • Safety Protocol :

  • Storage : Room temperature, desiccated to prevent hygroscopic absorption .
  • Handling : Use PPE (gloves, goggles) and avoid skin/eye contact (LD50 data pending; follow S24/25 safety guidelines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Hydroxyethyl)-1,3-pentanediamine
Reactant of Route 2
Reactant of Route 2
N-(2-Hydroxyethyl)-1,3-pentanediamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.